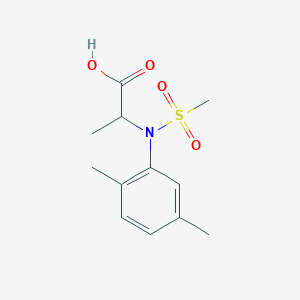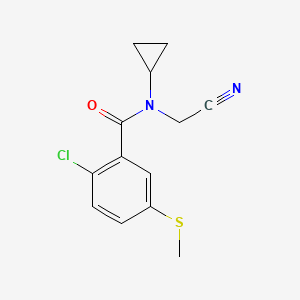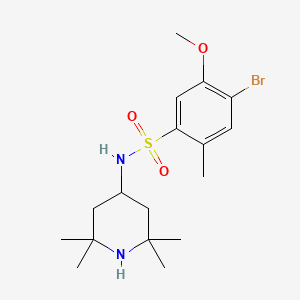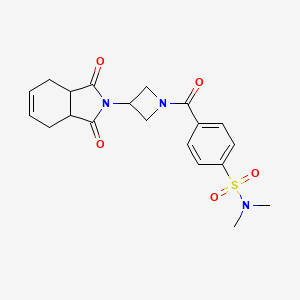
N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine (DMPSA) is a sulfur-containing amino acid derivative that has been studied for its potential applications in biochemistry and physiology. It has a variety of uses in the laboratory and has been studied for its potential therapeutic applications. DMPSA is synthesized from the reaction of methylsulfonyl chloride and 2,5-dimethylphenylalanine. This reaction is catalyzed by a base and yields a sulfonamide product. DMPSA has been studied for its potential use in the synthesis of drugs, as a chelating agent, and as a therapeutic agent.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine has been studied in the context of chemical synthesis and reactions. Researchers have explored the synthesis and cyclizations of similar compounds, such as N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines, revealing the potential for creating diverse chemical structures (Vaickelionienė, Mickevičius, & Mikulskiene, 2005). Additionally, the lipase-catalyzed reaction of methyl N-(2,6-dimethylphenyl) alanine demonstrates the potential for enzymatic methods in producing specific molecular forms of similar compounds (Hong, 2007).
Environmental Applications
The photocatalytic decomposition of Metalaxyl, a compound structurally related to N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine, in aqueous suspensions containing TiO2 has been investigated, highlighting the potential for environmental applications like water purification (Topalov, Molnár-Gábor, & Csanádi, 1999).
Pharmaceutical and Biomedical Research
In the pharmaceutical and biomedical fields, research has shown that the N-(2,3-dimethylphenyl) aminosulfonylphenyl moiety is essential for antiproliferative activity in certain compounds, indicating the potential relevance of N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine in this area (Schlitzer & Dahse, 2000).
Material Science and Adhesives
N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine may also be relevant in the field of material science, specifically in adhesive bonding. Studies have shown that substituents in similar aromatic amines can influence their chemical and physical characteristics, impacting their performance in adhesive protocols (Bowen, Bennett, Groh, Farahani, & Eichmiller, 1996).
Propriétés
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-6-9(2)11(7-8)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJMDMIADHZPOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C(C)C(=O)O)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate](/img/structure/B2361358.png)


![Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate](/img/structure/B2361362.png)

![Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2361364.png)


![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2361371.png)
![1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2361372.png)



